4-amino-2-benzyl-2,3-dihydro-1H-isoindole-1,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

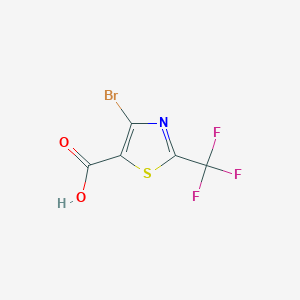

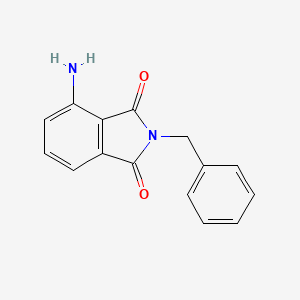

説明

4-Amino-2-benzyl-2,3-dihydro-1H-isoindole-1,3-dione is a unique chemical compound with the empirical formula C15H12N2O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of multifunctionalized isoindole-1,3-diones has been achieved via a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . This transformation involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Molecular Structure Analysis

The molecular structure of 4-amino-2-benzyl-2,3-dihydro-1H-isoindole-1,3-dione can be represented by the SMILES stringO=C(C1=C2N)N(CC3=CC=CC=C3)C(C1=CC=C2)=O . The InChI key for this compound is BOEKGECXVFTDEX-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

4-Amino-2-benzyl-2,3-dihydro-1H-isoindole-1,3-dione is a solid compound . Its molecular weight is 252.27 . The predicted melting point is 211.94° C , and the predicted boiling point is approximately 459.2° C at 760 mmHg . The predicted density is approximately 1.4 g/cm^3 , and the predicted refractive index is 1.70 .科学的研究の応用

Synthesis Approaches Research has been focused on synthesizing derivatives of isoindole diones through various chemical reactions. Notably, Claessens et al. (2008) described a synthesis method starting from the reaction of 2,3-bis(bromomethyl)-1,4-dimethoxynaphthalene with primary amines, leading to the production of benzo[f]isoindole-4,9-diones (Claessens, Jacobs, Van Aeken, Tehrani, & de Kimpe, 2008). Another approach by Deblander et al. (2009) involved the synthesis of N-trifluoroacetyl-protected 2-(1-aminoalkyl)-1,4-naphthoquinones as precursors for 1-alkylbenzo[f]isoindole-4,9-diones (Deblander, Van Aeken, Jacobs, Kimpe, & Tehrani, 2009).

Molecular and Crystal Structure Struga et al. (2007) synthesized two new N-aminoimides, exploring their molecular and crystal structures to understand the impact of voluminous hydrocarbon parts on the electrostatic interactions between the imide ring and other molecular components (Struga, Mirosław, Wawrzycka-Gorczyca, Kossakowski, & Kozioł, 2007).

Mesogenic Schiff Bases Dubey et al. (2018) prepared two homologous series of mesogenic Schiff-bases derived from isoindoline-1,3-dione, which displayed enantiotropic liquid crystalline behavior with nematic texture, indicating potential applications in liquid crystal technology (Dubey, Yerrasani, Karunakar, Singh, Kumar, & Rao, 2018).

Cycloaddition/Oxidation Reactions Lin et al. (2019) reported a one-pot 1,3-dipolar cycloaddition/oxidation reaction to construct polysubstituted benzo[f]isoindole-4,9-diones, demonstrating a novel approach to synthesizing these derivatives using mild conditions (Lin, Li, Li, Zhang, Zhou, Ye, & Gao, 2019).

Palladium-Catalyzed Synthesis Worlikar and Larock (2008) developed a palladium-catalyzed aminocarbonylation method for producing 2-substituted isoindole-1,3-diones, highlighting an efficient one-step approach to these compounds that tolerates various functional groups (Worlikar & Larock, 2008).

Safety and Hazards

This compound is classified as a skin sensitizer (Skin Sens. 1) under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The signal word is “Warning”, and the hazard statement is H317, which indicates that it may cause an allergic skin reaction . The precautionary statement is P280, which advises wearing protective gloves and clothing, and eye protection .

作用機序

Target of Action

The primary targets of 4-amino-2-benzyl-2,3-dihydro-1H-isoindole-1,3-dione are currently unknown. This compound is a unique chemical provided for early discovery researchers

Mode of Action

It’s known that isoindoline-1,3-dione derivatives can induce apoptosis and necrosis in certain cell lines .

Biochemical Pathways

Isoindoline-1,3-dione derivatives are recognized as one of the most talented skeletons, and its common structure is –CO–N– ®–CO–, therefore, they are neutral and hydrophobic, so they can pass through the living membrane in vivo .

Pharmacokinetics

As such, the impact of these properties on the compound’s bioavailability is currently unknown .

Result of Action

Some isoindoline-1,3-dione derivatives have been found to have inhibitory effects on the viability of certain cancer cells .

特性

IUPAC Name |

4-amino-2-benzylisoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c16-12-8-4-7-11-13(12)15(19)17(14(11)18)9-10-5-2-1-3-6-10/h1-8H,9,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOEKGECXVFTDEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C(=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-2-benzyl-2,3-dihydro-1H-isoindole-1,3-dione | |

CAS RN |

92437-58-6 |

Source

|

| Record name | 4-amino-2-benzyl-2,3-dihydro-1H-isoindole-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-oxochromene-3-carboxamide](/img/structure/B2904362.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2904365.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2904367.png)

![9-(2-methoxyethyl)-3-(4-methoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2904370.png)

![2,5-difluoro-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2904373.png)

![(E)-N-[4-Methylsulfanyl-1-oxo-1-[3-(trifluoromethyl)piperidin-1-yl]butan-2-yl]-2-phenylethenesulfonamide](/img/structure/B2904375.png)